molecular formula C10H16O3 B3057699 Tert-butyl 2-oxo-cyclopentanecarboxylate CAS No. 84109-76-2

Tert-butyl 2-oxo-cyclopentanecarboxylate

Cat. No. B3057699
CAS RN: 84109-76-2
M. Wt: 184.23 g/mol
InChI Key: OGIKPUCMXHEUMK-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-cyclopentanecarboxylate is a chemical compound with the molecular formula C10H16O3 . It contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxo-cyclopentanecarboxylate consists of a five-membered ring, an ester group, and a ketone group . The compound contains a total of 29 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxo-cyclopentanecarboxylate has a molecular weight of 184.23 . Its density is predicted to be 1.068±0.06 g/cm3 . The boiling point is reported to be 107-109 °C at a pressure of 14 Torr .

Scientific Research Applications

Oxidation of Hydrocarbons

“Tert-butyl 2-oxo-cyclopentanecarboxylate” has been used in the efficient and selective oxidation of hydrocarbons . This compound, in combination with oxidovanadium (IV) unsymmetrical Schiff base complex supported on γ-Fe2O3 magnetic nanoparticles, has shown high catalytic activity and selectivity in alkane hydroxylation and alkene epoxidation .

Epoxidation of Alkenes

This compound has been used in the epoxidation of alkenes . The corresponding products were obtained with good to excellent yields in acetonitrile at 50 °C .

Hydroxylation of Alkanes

“Tert-butyl 2-oxo-cyclopentanecarboxylate” has also been used in the hydroxylation of alkanes . Alkylbenzene derivatives and cycloalkanes can be oxidized to their corresponding alcohols and ketones with good yields in this catalytic system .

Catalyst Recyclability

The catalyst used in these reactions can be magnetically separated and reused four times without losing the activity significantly . This makes “Tert-butyl 2-oxo-cyclopentanecarboxylate” a valuable compound in sustainable chemistry .

Synthesis of Other Compounds

“Tert-butyl 2-oxo-cyclopentanecarboxylate” can be used in the synthesis of other compounds . For example, it has been used in the reaction of adding 0.2mmol2 - (4-methoxyanilino) ethyl acetate and 0.01mmol trifluoro methane sulfonic acid copper .

Spirocyclobutanes Generation

This compound has been used in cycloadditions to generate spirocyclobutanes . Spirocyclobutanes are a class of organic compounds that have wide applications in synthetic organic chemistry .

properties

IUPAC Name

tert-butyl 2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIKPUCMXHEUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453395
Record name tert-butyl 2-oxo-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-cyclopentanecarboxylate

CAS RN

84109-76-2
Record name tert-butyl 2-oxo-cyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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